10-Debc hydrochloride
Overview
Description
Akt inhibitor X is a small molecule inhibitor that targets the serine/threonine kinase Akt, also known as protein kinase B. Akt is a critical component of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of Akt signaling is commonly associated with various cancers, making Akt inhibitors valuable therapeutic agents in oncology .
Mechanism of Action
Target of Action
10-Debc hydrochloride is a selective inhibitor of Akt/PKB . Akt, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound inhibits the IGF-1-stimulated phosphorylation and activation of Akt , with complete inhibition observed at 2.5 μM . This suppression leads to the downstream inactivation of mTOR, p70 S6 kinase, and S6 ribosomal protein . It’s important to note that this compound shows no activity at PDK1, SGK1, or PI 3-kinase .
Biochemical Pathways
The inhibition of Akt by this compound affects several downstream pathways. The most notable is the mTOR pathway , which is involved in cell growth and proliferation . By suppressing the activation of mTOR, p70 S6 kinase, and S6 ribosomal protein, this compound can influence these cellular processes .
Pharmacokinetics
The compound’s effectiveness against mycobacterium abscessus was measured in vitro , suggesting that further studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
This compound exhibits inhibitory activity against Mycobacterium abscessus . It significantly inhibited the growth of wild-type M. abscessus and clinical isolates, including clarithromycin (CLR)-resistant M. abscessus strains .
Action Environment
This compound operates under anaerobic conditions without replication as well as in the presence of biofilms . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxygen levels and the presence of biofilms .
Biochemical Analysis
Biochemical Properties
10-Debc hydrochloride inhibits the Insulin-like Growth Factor 1 (IGF-1) stimulated phosphorylation and activation of Akt . This suppression leads to the downstream inhibition of mTOR, p70 S6 kinase, and S6 ribosomal protein . It does not show any activity at PDK1, SGK1, or PI 3-kinase .
Cellular Effects
This compound has been shown to inhibit cell growth and induce apoptosis in rhabdomyosarcoma cells . It significantly inhibits the growth of wild-type Mycobacterium abscessus and clinical isolates . It does not have cytotoxicity in the infected macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Akt, a serine/threonine kinase. Akt phosphorylates and inactivates components of the apoptotic mechanism, including Caspase 9 and BCL2-associated agonist of cell death (BAD) .
Metabolic Pathways
This compound acts on the Akt pathway, affecting downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Akt inhibitor X typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a phenylurea or phenylamide scaffold, which is then modified through various chemical reactions to achieve the desired inhibitor structure . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of Akt inhibitor X involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to Good Manufacturing Practices (GMP) to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Akt inhibitor X undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Akt inhibitor X and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Akt inhibitor X has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Miransertib (ARQ 092)
- MK-2206
- Capivasertib (AZD5363)
- Ipatasertib
- Afuresertib
Properties
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201788-90-1 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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